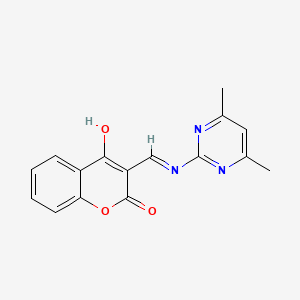

![molecular formula C20H25NO3 B2775038 1-Adamantyl[(4-methylbenzoyl)amino]acetic acid CAS No. 349103-04-4](/img/structure/B2775038.png)

1-Adamantyl[(4-methylbenzoyl)amino]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Adamantyl[(4-methylbenzoyl)amino]acetic acid, also known as AAMBA, is a chemical compound that has been extensively studied for its potential therapeutic applications. AAMBA is a derivative of the amino acid glycine and has been found to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, this compound is utilized for its potential in drug design and synthesis. Its adamantane core structure is known for enhancing bioavailability and stability of pharmaceuticals. It can be used to create novel compounds with improved pharmacokinetic properties .

Organic Synthesis

“1-Adamantyl[(4-methylbenzoyl)amino]acetic acid” serves as a building block in organic synthesis. Its rigid structure can be incorporated into complex molecules, potentially leading to the development of new reactions and methodologies .

Materials Science

The adamantane derivative is explored in materials science for the development of new polymers and nanomaterials. Its unique geometry can contribute to the creation of materials with specific mechanical and thermal properties .

Pharmacology

In pharmacology, the compound’s ability to interact with various biological targets is of interest. It could be used to modulate receptors or enzymes, contributing to the discovery of new therapeutic agents .

Biotechnology

Biotechnological applications may include the use of this adamantane derivative in the design of biosensors or as a component in bioconjugation strategies, where it can enhance the stability of the conjugated biomolecules .

Environmental Science

The compound’s potential for environmental science lies in its use as a model compound to study the environmental fate of adamantane-based substances. Its stability and resistance to degradation make it a suitable candidate for long-term environmental impact studies .

Chemistry of Unsaturated Adamantane Derivatives

This compound contributes to the broader field of unsaturated adamantane derivatives, which are valuable for their reactivity and potential applications in creating high-energy fuels, bioactive compounds, and diamond-like polymers .

Amide Bond Formation Research

It is also significant in research focused on amide bond formation, particularly with electron-deficient amines and sterically hindered substrates. This research is crucial for advancements in peptide synthesis and the development of pharmaceuticals .

properties

IUPAC Name |

2-(1-adamantyl)-2-[(4-methylbenzoyl)amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO3/c1-12-2-4-16(5-3-12)18(22)21-17(19(23)24)20-9-13-6-14(10-20)8-15(7-13)11-20/h2-5,13-15,17H,6-11H2,1H3,(H,21,22)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDEVIOIJOIUWIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC(C(=O)O)C23CC4CC(C2)CC(C4)C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Adamantyl)-2-[(4-methylbenzoyl)amino]acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-([1,1'-biphenyl]-4-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2774957.png)

![2-amino-1-(furan-2-ylmethyl)-N-(3-phenylpropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2774961.png)

![5-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isoxazole-4-carboxamide](/img/structure/B2774962.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2774963.png)

![Propanedioic acid, 2-(acetylamino)-2-[(7-chloro-1H-indol-3-yl)methyl]-, 1,3-diethyl ester](/img/structure/B2774964.png)

![3-Methyl-6-[3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl]pyrimidin-4-one](/img/structure/B2774965.png)

![(3R)-1-[4-Methyl-5-[6-(trifluoromethyl)-1H-indazol-4-yl]pyrimidin-2-yl]pyrrolidin-3-ol](/img/no-structure.png)

![2-[(2,5-difluorophenyl)carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B2774968.png)

![6-[(2-Methylpropan-2-yl)oxycarbonylamino]-5-nitropyridine-2-carboxylic acid](/img/structure/B2774973.png)

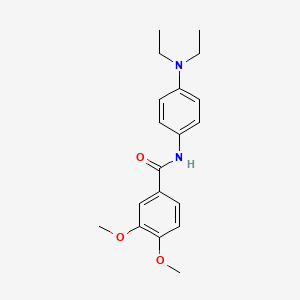

![N-[4-(diethylamino)phenyl]-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B2774977.png)